

Technical Guide: Spectroscopic Characterization of 1-Hydroxy-4-nitroanthraquinone

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Compound of Interest

Compound Name: 1-Hydroxy-4-nitroanthraquinone

CAS No.: 81-65-2

Cat. No.: B1587097

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Executive Summary

1-Hydroxy-4-nitroanthraquinone (CAS: 81-65-2) is a critical intermediate in the synthesis of disperse dyes (e.g., C.I.[1] Disperse Red 15) and amino-anthraquinone derivatives.[1][2][3] Its structure features an anthraquinone core substituted with an electron-donating hydroxyl group at position 1 and an electron-withdrawing nitro group at position 4.[1][2] This "push-pull" electronic system, combined with intramolecular hydrogen bonding, imparts distinct spectral signatures across UV-Vis, IR, and NMR regimes.[1][2]

This guide details the spectroscopic data required for the identification, purity assessment, and structural validation of this compound.

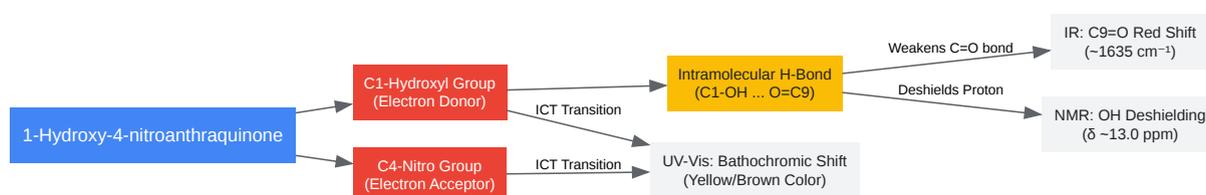
Property	Data
IUPAC Name	1-Hydroxy-4-nitroanthracene-9,10-dione
CAS Number	81-65-2
Molecular Formula	C ₁₄ H ₇ NO ₅
Molecular Weight	269.21 g/mol
Appearance	Yellow to Brown crystalline powder
Melting Point	273 °C (lit.)[1][4]

Structural Analysis & Logic

The spectroscopic behavior of **1-Hydroxy-4-nitroanthraquinone** is governed by three primary structural factors:

- Intramolecular Hydrogen Bonding (IMHB):** The hydroxyl proton at C1 forms a strong 6-membered chelate ring with the carbonyl oxygen at C9.[1] This locks the conformation and significantly alters IR (carbonyl shift) and NMR (deshielding) signals.[1]
- Electronic Push-Pull:** The C1-OH acts as an electron donor, while the C4-NO₂ acts as an electron acceptor.[1][2] This conjugation lowers the energy of the transition, resulting in a bathochromic shift (color) compared to unsubstituted anthraquinone.
- Symmetry Breaking:** Unlike anthraquinone, the substitution pattern breaks the symmetry, making the two carbonyls (C9 and C10) chemically and magnetically nonequivalent.

Structural Correlation Diagram



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Caption: Structural dependencies influencing spectroscopic signals. The intramolecular H-bond is the dominant factor for IR and NMR shifts.

Spectroscopic Data Profile

A. Ultraviolet-Visible Spectroscopy (UV-Vis)

The compound exhibits solvatochromism due to the polar nature of the excited state (Intramolecular Charge Transfer).[1][2]

- Primary Transition:
(Benzenoid and Quinoid bands).[1]
- Visible Band: Intramolecular Charge Transfer (ICT) band from the OH donor to the NO₂/Carbonyl acceptor.[1]

Solvent	λ max (nm)	Transition Assignment
Methanol/Ethanol	~255, ~420–430	Benzenoid () / ICT Band
Chloroform	~425	ICT Band
DMSO	~435	Bathochromic shift due to solvent polarity

Interpretation: The absorption in the 420–440 nm region is responsible for the compound's characteristic yellow-brown color.[1][2] This is distinct from the 1-amino analog (Disperse Red 15), which absorbs at ~520 nm (red).[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the oxidation state of the nitrogen and the hydrogen-bonding status of the carbonyls.[1][2]

Functional Group	Frequency (cm ⁻¹)	Mode	Notes
O-H (Chelated)	3100–3400 (Broad)	Stretching	Weak/Broad due to strong IMHB.
C=O[1][2] (Free)	1670–1675	Stretching	Assigned to C10=O (unaffected by H-bond).[1]
C=O (Chelated)	1630–1645	Stretching	Assigned to C9=O (H-bonded to OH).[1] Shifted to lower freq.
Aromatic C=C	1580–1600	Ring Stretch	Skeletal vibrations of the anthraquinone core.[1]
NO ₂ (Asymmetric)	1530–1550	Stretching	Strong, characteristic nitro band.[1]
NO ₂ (Symmetric)	1340–1360	Stretching	Strong, characteristic nitro band.[1]

Key Identification Feature: Look for the split carbonyl region.[1][2] A single peak at ~1670 cm⁻¹ indicates loss of the OH group or incorrect isomer; two distinct peaks (one sharp ~1675, one broader/lower ~1635) confirm the 1-hydroxy substitution pattern.

C. Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof, distinguishing the 1,4-substitution pattern from 1,2-, 1,5-, or 1,8-isomers.

¹H NMR (Proton) Data

- Solvent: DMSO-d₆ or CDCl₃[1][2]
- Reference: TMS (0.00 ppm)

Position	Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Assignment Logic
OH	12.8 – 13.5	Singlet (s)	-	Diagnostic: Far downfield due to strong chelation with C9=O. Exchangeable with D ₂ O.[1]
H-5, H-8	8.20 – 8.35	Multiplet (m)	-	Peri-protons (closest to C=O groups) are deshielded.[1][2]
H-3	8.10 – 8.20	Doublet (d)	~8.5	Ortho to NO ₂ (deshielding zone).[1]
H-6, H-7	7.85 – 7.95	Multiplet (m)	-	Remote aromatic protons.[1]
H-2	7.40 – 7.60	Doublet (d)	~8.5	Ortho to OH (shielding zone). [1]

Coupling Analysis:

- Ring A (Substituted): H-2 and H-3 form an AB system. H-3 is downfield (near NO₂) and H-2 is upfield (near OH).[1][2] The coupling constant (Hz) confirms they are ortho neighbors.[1][2]
- Ring C (Unsubstituted): H-5,6,7,8 form an AA'BB' system, appearing as two multiplets centered at ~8.3 and ~7.9 ppm.

¹³C NMR (Carbon) Data

- Carbonyls: Two distinct peaks at ~181 ppm (Free C=O) and ~187 ppm (Chelated C=O).[1][2]

- C-OH (C1): Deshielded aromatic carbon, ~160-165 ppm.[1]
- C-NO₂ (C4): Deshielded aromatic carbon, ~140-145 ppm.[1]

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR

Objective: Obtain high-resolution proton spectra to verify the 1,4-substitution pattern.[1][2]

- Mass: Weigh 5–10 mg of dry **1-Hydroxy-4-nitroanthraquinone**.
- Solvent: Add 0.6 mL of DMSO-d₆ (preferred for solubility) or CDCl₃.
 - Note: In CDCl₃, the OH peak is sharper; in DMSO, it may be broader but solubility is higher.
- Dissolution: Sonicate for 2 minutes to ensure complete dissolution. If particles remain, filter through a glass wool plug.[1][2]
- Acquisition:
 - Pulse sequence: Standard proton (zg30).[1]
 - Scans: 16–32 scans.[1]
 - Relaxation delay (D1): 1.0 second (sufficient for qualitative ID).
- Processing: Phase correct manually. Baseline correct. Reference residual DMSO pentet to 2.50 ppm.[1]

Protocol 2: FT-IR (KBr Pellet Method)

Objective: Confirm functional groups (NO₂, OH, C=O).[1]

- Ratio: Mix ~1 mg of sample with ~100 mg of spectroscopic grade KBr (dry).
- Grinding: Grind in an agate mortar until a fine, uniform powder is obtained. Do not over-grind to avoid moisture absorption.

- Pressing: Press at 10 tons for 1–2 minutes to form a transparent pellet.
- Measurement:
 - Range: 4000–400 cm^{-1} .[\[1\]](#)
 - Resolution: 4 cm^{-1} .[\[1\]](#)
 - Scans: 16.
 - Background: Pure KBr pellet.[\[1\]](#)

References

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- NMR Chemical Shift Data (General Anthraquinones)
 - National Institute of Advanced Industrial Science and Technology (AIST).[\[1\]](#) "Spectral Database for Organic Compounds (SDBS)."[\[1\]](#)[\[2\]](#)[\[6\]](#) (Reference for analogous 1-nitro and 1-hydroxy anthraquinone spectra).
 - [\[1\]](#)
- Related Compound Data (1-Amino-4-hydroxyanthraquinone)
 - PubChem. "1-Amino-4-hydroxyanthraquinone Spectral Data."[\[1\]](#)[\[2\]](#) (Used for comparative assignment of the 4-position substituent effects).

- [1]

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